molecular formula C24H24N4O4 B11231968 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B11231968
M. Wt: 432.5 g/mol
InChI Key: UJLOKTGAHILCLT-UHFFFAOYSA-N
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Description

The compound "2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide" is a heterocyclic acetamide derivative featuring a phthalazinone core substituted with methoxy groups at the 7- and 8-positions and a tetrahydrocarbazole moiety linked via an acetamide bridge. This article compares its structural, synthetic, and spectroscopic attributes with analogous compounds to highlight key differences and similarities.

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

InChI

InChI=1S/C24H24N4O4/c1-31-19-11-10-14-12-25-28(24(30)21(14)23(19)32-2)13-20(29)26-18-9-5-7-16-15-6-3-4-8-17(15)27-22(16)18/h3-4,6,8,10-12,18,27H,5,7,9,13H2,1-2H3,(H,26,29)

InChI Key

UJLOKTGAHILCLT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3CCCC4=C3NC5=CC=CC=C45)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide likely involves multiple steps, including the formation of the phthalazinone and carbazole moieties, followed by their coupling through an acetamide linkage. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods would need to be optimized for yield, purity, and cost-effectiveness. This could involve scaling up the laboratory synthesis procedures, using continuous flow reactors, and employing advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the carbazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the phthalazinone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential interactions with enzymes, receptors, or other biomolecules.

Medicine

The compound could be investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with molecular targets such as enzymes, receptors, or DNA, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s phthalazinone core is distinct from the triazole (in 6a) and imidazopyridine (in 1l) systems seen in analogs.
  • Substituents like 7,8-dimethoxy groups may influence electron distribution and binding affinity compared to nitro or cyano groups in analogs .

Key Observations :

  • The target compound’s synthesis may require specialized steps to assemble the phthalazinone and tetrahydrocarbazole moieties, whereas triazole derivatives (e.g., 6a) are more straightforward to synthesize via click chemistry .
  • Low yields in imidazopyridine synthesis (e.g., 1l at 51%) highlight challenges in steric control, which could also affect the target compound’s production .

Spectroscopic and Physical Properties

Spectroscopic data for the target compound is unavailable in the provided evidence, but comparisons with analogs reveal trends:

Table: IR and NMR Data for Acetamide Derivatives

Compound IR Peaks (cm⁻¹) ¹H NMR Shifts (δ, ppm)
Target compound Expected: ~1670 (C=O), ~1250 (C–O) Predicted: 5.5–6.5 (tetrahydrocarbazole CH), ~3.8 (OCH₃)
6b 1682 (C=O), 1504 (NO₂), 1254 (C–O) 5.38 (–NCH₂CO–), 8.36 (triazole CH)
1l 1735 (ester C=O), 2220 (CN) 1.2–1.4 (ester CH₃), 8.6 (nitrophenyl CH)

Key Observations :

  • The target compound’s methoxy groups (~3.8 ppm in ¹H NMR) and amide carbonyl (~1670 cm⁻¹ in IR) align with features in 6b but differ from the ester/cyano groups in 1l .
  • Aromatic proton environments in the tetrahydrocarbazole moiety would resemble the naphthalene signals in 6a but with reduced complexity due to partial saturation.

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